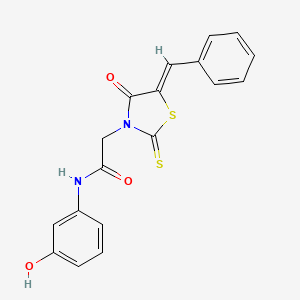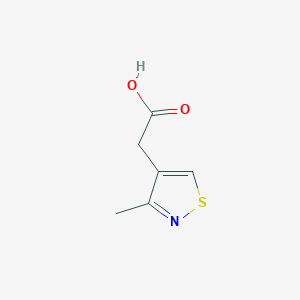![molecular formula C16H19NO3 B2528571 3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid CAS No. 929974-67-4](/img/structure/B2528571.png)
3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ibuprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) that contains the molecular fragments propionic, iso-butyl, and phenyl . It is used to alleviate swelling and pain .
Synthesis Analysis
The synthesis of Ibuprofen involves various methods. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis
Ibuprofen contains a propionic acid group, a phenyl ring, and an iso-butyl group . The molecule is planar with a minor bend around the C-B bond .Chemical Reactions Analysis
A new simple normal phase high-performance liquid chromatography (NP-HPLC) method has been established to separate 3-[4-(2-methylpropyl)phenyl]propanoic acid from ibuprofen sodium as well as from ibuprofen .Physical And Chemical Properties Analysis
The vaporization enthalpy of Ibuprofen has been derived from thermochemical experiments to be 89.4 ± 0.8 kJ mol-1 .Applications De Recherche Scientifique
- Impurity Detection : 3-[4-(2-methylpropyl)phenyl]propanoic acid is a potential impurity in ibuprofen. Researchers have developed a normal phase high-performance liquid chromatography (NP-HPLC) method to separate this impurity from ibuprofen sodium and standard ibuprofen. The method is precise, linear, accurate, sensitive, specific, and robust .
- HPLC Method Development : Scientists have established an NP-HPLC method to separate 3-[4-(2-methylpropyl)phenyl]propanoic acid from other components within 20 minutes. This method aids in drug analysis and quality control .
- Calibration Standards : The compound can serve as a calibration standard for analytical instruments in various fields, including pharmaceutical release testing and food quality control .
- Triple-Acting Agonist : Researchers have designed and synthesized a triple-acting PPARα, -γ, and -δ agonist based on the structure of 3-[4-(2-methylpropyl)phenyl]propanoic acid. This compound shows promise for treating metabolic disorders and inflammation .
- Removal of Pharmaceutical Residues : Ibuprofen and its derivatives, including 3-[4-(2-methylpropyl)phenyl]propanoic acid, are commonly found in wastewater. Researchers explore methods to remove these compounds from water sources to prevent environmental contamination .
Pharmaceutical Impurity Analysis
Analytical Applications
Drug Design and Synthesis
Environmental Remediation
Mécanisme D'action
Propriétés
IUPAC Name |
3-[5-[4-(2-methylpropyl)phenyl]-1,3-oxazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11(2)9-12-3-5-13(6-4-12)14-10-17-15(20-14)7-8-16(18)19/h3-6,10-11H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISKHAXVXGLINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)

![N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate](/img/structure/B2528498.png)
![(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2528500.png)

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)
![5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2528503.png)




![5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528510.png)